7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 3rd position. Tetrahydroquinolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroisoquinoline (THIQ) family . THIQ-based compounds, including this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds interact with their targets to exert biological activities
Biochemical Pathways
It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 16322 , which may influence its bioavailability.
Result of Action
It is known that thiq-based compounds can exert diverse biological activities .
Biochemical Analysis
Biochemical Properties
Thiq-based compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that THIQ-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiq-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization, can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 3-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Uniqueness
7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQQGQPANUCSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)OC)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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